molecular formula C6H14N2O2.ClH<br>C6H15ClN2O2 B1582969 L-Lysine dihydrochloride CAS No. 657-26-1

L-Lysine dihydrochloride

Cat. No.: B1582969
CAS No.: 657-26-1
M. Wt: 182.65 g/mol
InChI Key: BVHLGVCQOALMSV-JEDNCBNOSA-N
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Description

L-Lysine dihydrochloride: is a compound derived from the essential amino acid L-lysine. It is commonly used in various scientific and industrial applications due to its unique properties. The compound is known for its role in protein synthesis and is often used as a dietary supplement, particularly in cell culture media and as a substrate for various enzymatic reactions .

Biochemical Analysis

Biochemical Properties

L-Lysine dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It serves as a substrate for the enzyme L-lysine oxidase (EC 1.4.3.14) . In the context of metabolic pathways, it is involved in the synthesis of cadaverine, a polyamine, through the decarboxylation of L-lysine .

Cellular Effects

This compound influences various cellular processes. For instance, it has been shown to have a significant impact on glucose and lipid metabolism by modifying key enzymes and proteins . It also plays a role in the formation of proteins, which is crucial for cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it serves as a substrate for L-lysine oxidase, contributing to the enzyme’s catalytic mechanism . It also participates in the biosynthesis of cadaverine, a process that involves its decarboxylation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, its role in the biosynthesis of cadaverine involves a time-dependent process of decarboxylation

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study showed that L-Lysine supplementation prevented hypertensive kidney disease in rats

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key player in the biosynthesis of cadaverine, a process that involves its decarboxylation . This pathway involves interactions with various enzymes and cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Lysine dihydrochloride can be synthesized through several methods. One common approach involves the fermentation of glucose using specific strains of bacteria such as Corynebacterium glutamicum. The fermentation process produces L-lysine, which is then reacted with hydrochloric acid to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, ion exchange, and crystallization, to obtain high-purity this compound. The final product is usually in the form of a white crystalline powder .

Chemical Reactions Analysis

Types of Reactions

L-Lysine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various lysine derivatives, such as L-lysine oxidase, N-acetyl-L-lysine, and other substituted lysine compounds .

Scientific Research Applications

L-Lysine dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysine dihydrochloride is unique due to its specific role in protein synthesis and its wide range of applications in various fields. Unlike other amino acids, L-lysine is particularly important for the production of collagen and elastin, making it essential for skin, bone, and connective tissue health .

Properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid;hydrochloride
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InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1
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Description Data deposited in or computed by PubChem

InChI Key

BVHLGVCQOALMSV-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26124-78-7, 28826-16-6, 56-87-1 (Parent)
Record name L-Lysine, hydrochloride (1:1), homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(L-lysine) hydrochloride
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Record name Lysine hydrochloride [USAN:USP:JAN]
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DSSTOX Substance ID

DTXSID9029198
Record name L-(+)-Lysine monohydrochloride
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Molecular Weight

182.65 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name Lysine monohydrochloride
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CAS No.

10098-89-2, 657-27-2, 657-26-1
Record name L-Lysine, hydrochloride
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Record name L-Lysine monohydrochloride
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Record name L-Lysine, dihydrochloride
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Record name Lysine hydrochloride [USAN:USP:JAN]
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Record name L-Lysine, hydrochloride (1:?)
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Record name lysine hydrochloride
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Record name Lysine hydrochloride
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Record name LYSINE HYDROCHLORIDE
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Record name L-Lysine hydrochloride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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